Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
CAS No.: 338750-47-3
Cat. No.: VC4198892
Molecular Formula: C12H11NO4S2
Molecular Weight: 297.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338750-47-3 |
|---|---|
| Molecular Formula | C12H11NO4S2 |
| Molecular Weight | 297.34 |
| IUPAC Name | methyl 2-(benzenesulfonamido)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 |
| Standard InChI Key | NTCOWKHOCGGHHC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-(benzenesulfonamido)thiophene-3-carboxylate, reflects its core structure: a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a phenylsulfonylamino group (-NHSO₂C₆H₅) and at the 3-position with a methyl ester (-COOCH₃). The phenylsulfonyl group enhances electrophilic reactivity, while the ester group facilitates further functionalization.
Key Structural Data:
| Property | Value |
|---|---|
| CAS No. | 338750-47-3 |
| Molecular Formula | C₁₂H₁₁NO₄S₂ |
| Molecular Weight | 297.34 g/mol |
| IUPAC Name | methyl 2-(benzenesulfonamido)thiophene-3-carboxylate |
| InChI | InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H |
The sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and crystallization behavior .
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogs like methyl 3-amino-5-iodo-2-thiophenecarboxylate exhibit distinct NMR profiles, such as a singlet for the thiophene proton (δ 6.73 ppm) and a broad peak for primary amines (δ 5.46 ppm) . Similar patterns are expected for Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate, with additional signals from the phenylsulfonyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) .
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis typically involves reacting thiophene derivatives with phenylsulfonyl chloride in the presence of a base, such as sodium methoxide or triethylamine. A representative pathway includes:
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Amination: Introduction of the sulfonamide group via nucleophilic substitution.
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Esterification: Formation of the methyl ester using methanol under acidic or basic conditions.
For example, methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) is synthesized via a Michael addition between methyl thioglycolate and 2-chloroacrylonitrile in methanol, yielding 57% product . Adapting this method, the phenylsulfonyl group could be introduced by treating the amine intermediate with phenylsulfonyl chloride.
Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Methanol or dichloromethane |
| Temperature | 0–20°C (dropwise addition) |
| Catalyst/Base | Sodium methoxide |
| Reaction Time | 1–24 hours |
| Workup | Extraction with ethyl acetate, drying (MgSO₄), column chromatography |
These conditions minimize side reactions, such as over-sulfonation or ester hydrolysis .
Applications in Pharmaceutical and Materials Science
Drug Discovery
The phenylsulfonyl group is a common pharmacophore in protease inhibitors and kinase modulators. For instance, analogs of this compound have shown activity in tyrosine kinase inhibition, a target in cancer therapy. The thiophene core also appears in antiviral agents, suggesting potential utility in infectious disease research.
Materials Chemistry
Thiophene derivatives are pivotal in organic electronics due to their conjugated π-systems. Functionalization with sulfonamide groups could enhance charge transport properties in organic field-effect transistors (OFETs) or photovoltaic devices.
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| VulcanChem | >95% | 1 g | Inquiry |
| Ambeed | Custom | 100 mg | $375.72 |
Research Gaps and Future Directions
Despite its promise, limited studies directly investigate this compound’s biological or electronic properties. Future work should prioritize:
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Mechanistic Studies: Elucidating its role in catalytic cycles or drug-receptor interactions.
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Derivatization: Exploring substitutions at the 4- or 5-positions of the thiophene ring for enhanced activity.
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Scalable Synthesis: Developing one-pot methodologies to improve yield and reduce waste.
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